molecular formula C7H15NO2 B8802794 (2S)-2-amino-4-methylhexanoic acid CAS No. 3570-21-6

(2S)-2-amino-4-methylhexanoic acid

Cat. No. B8802794
CAS RN: 3570-21-6
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homoisoleucine is a L-alpha-amino acid.
(2S)-2-amino-4-methylhexanoic acid is a natural product found in Arabidopsis thaliana with data available.

properties

CAS RN

3570-21-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

MBZXSJWDBIIBLL-GDVGLLTNSA-N

Isomeric SMILES

CCC(C)C[C@@H](C(=O)O)N

SMILES

CCC(C)CC(C(=O)O)N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two, 2-amino-4-methylhexanoic acid (homoisoleucine, Hil) units were identified after analyzing the PS (phase sensitive) DQF COSY and TOCSY spectra of vitilevuamide. The stereochemistry of the amino acids was confirmed by chemical synthesis of all four diastereomers, and evaluation of the 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA; Sigma Chemical Co., St. Louis, Mo.) derived amino acids by HPLC on a cyano column. The mixtures of (2RS,4S) and all four isomers of Hil were synthesized starting from S-(+) and (±)-1-bromo-2-methyl butane (Sigma Chemical Co. or Aldrich Chemical Co., Milwaukee, Wis.) respectively using the method of H. Han & R. A. Pascal, 55 J. Org. Chem. 5173 (1990). The diastereomeric mixture of (2RS,4S)-2-amino-4-methyl hexanoic acid was treated with catalase and L-amino acid oxidase (Aldrich Chemical Co.) at pH 8 for 12-18 hours. Upon acidification and reverse phase chromatography (9:1, MeOH/H2O), the pure (2R,4S) isomer of Hil was isolated. Using these standards it was possible to verify the stereochemistry of the two Hil residues in vitilevuamide by FDAA derivatization and cyano HPLC chromatography (MeOH/1% Acetic acid, 25:75-90:10 at 1 mL/min) with UV detection at 340 nm.
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amino acids
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1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
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amino acids
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cyano
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L-amino acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-4-methylhexanoic acid
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Reactant of Route 6
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